molecular formula C22H26N4O B6481420 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 887217-49-4

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6481420
CAS No.: 887217-49-4
M. Wt: 362.5 g/mol
InChI Key: QONQCPZHWHFHMD-UHFFFAOYSA-N
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Description

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Linking the Benzimidazole and Piperidine Rings: This step involves the formation of a bond between the benzimidazole and piperidine rings, often through nucleophilic substitution reactions.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced piperidine derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core structure.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives.

Uniqueness

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its combined benzimidazole and piperidine structures, which confer distinct biological activities and potential therapeutic applications not commonly found in simpler benzimidazole or piperidine derivatives.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-7-5-11-18(16(15)2)23-21(27)14-26-12-6-8-17(13-26)22-24-19-9-3-4-10-20(19)25-22/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONQCPZHWHFHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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